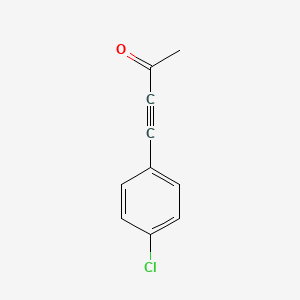

4-(4-Chlorophenyl)but-3-yn-2-one

Description

Structure and Molecular Properties

4-(4-Chlorophenyl)but-3-yn-2-one (C₁₀H₇ClO) is an α,β-acetylenic ketone featuring a chlorophenyl substituent at the fourth carbon of the but-3-yn-2-one backbone. Its molecular weight is 178.62 g/mol, with the chlorine atom introducing significant electron-withdrawing effects, enhancing the electrophilicity of the triple bond and ketone group . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The para-substituted chlorine atom contributes to its stability and reactivity, making it a versatile building block for cross-coupling reactions or cycloadditions .

Properties

IUPAC Name |

4-(4-chlorophenyl)but-3-yn-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFASFWYORFMUJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C#CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344343 | |

| Record name | 4-(4-chlorophenyl)but-3-yn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39180-26-2 | |

| Record name | 4-(4-chlorophenyl)but-3-yn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)but-3-yn-2-one typically involves the reaction of 4-chlorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 4-(4-Chlorophenyl)but-3-yn-2-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)but-3-yn-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(4-chlorophenyl)but-3-ynoic acid or 4-(4-chlorophenyl)butan-2-one.

Reduction: Formation of 4-(4-chlorophenyl)but-3-yn-2-ol or 4-(4-chlorophenyl)butane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)but-3-yn-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)but-3-yn-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Nitrophenyl)but-3-en-2-one

- Structure: Substitutes chlorine with a nitro group and replaces the triple bond (ynone) with a double bond (enone).

- Molecular Formula: C₁₀H₉NO₃ (MW: 191.18 g/mol).

- Key Differences: The nitro group (−NO₂) is a stronger electron-withdrawing group than −Cl, further polarizing the enone system . The double bond in the enone reduces electrophilicity compared to the ynone’s triple bond, altering reactivity in Michael additions or Diels-Alder reactions .

- Applications : Often used in dye synthesis and as a UV-absorbing material due to its conjugated system .

4-(2-Methylphenyl)but-3-yn-2-one

- Structure : Replaces the para-chlorine with an ortho-methyl group.

- Molecular Formula : C₁₁H₁₀O (MW: 158.20 g/mol) .

- Key Differences: The methyl group (−CH₃) is electron-donating, reducing the electrophilicity of the ynone system compared to the chloro analog. Steric hindrance from the ortho-substituent may limit accessibility in certain reactions.

- Applications : Used in small-molecule crystallography studies due to its manageable steric profile .

4-Phenylbut-3-yn-2-one (Parent Compound)

- Structure : Lacks substituents on the phenyl ring.

- Molecular Formula : C₁₀H₈O (MW: 144.17 g/mol).

- Key Differences: Absence of electron-withdrawing groups results in lower reactivity toward nucleophiles. Simpler structure facilitates use in mechanistic studies of ynone chemistry.

Halogenated Analogs (e.g., 4-(4-Fluorophenyl)but-3-yn-2-one)

- Structure : Substitutes chlorine with fluorine.

- Molecular Formula : C₁₀H₇FO (MW: 162.16 g/mol).

- Key Differences :

Data Table: Comparative Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Bond Type | Key Reactivity Traits |

|---|---|---|---|---|---|

| 4-(4-Chlorophenyl)but-3-yn-2-one | C₁₀H₇ClO | 178.62 | −Cl (para) | Ynone | High electrophilicity |

| 4-(4-Nitrophenyl)but-3-en-2-one | C₁₀H₉NO₃ | 191.18 | −NO₂ (para) | Enone | Strong conjugation, UV-active |

| 4-(2-Methylphenyl)but-3-yn-2-one | C₁₁H₁₀O | 158.20 | −CH₃ (ortho) | Ynone | Steric hindrance, moderate reactivity |

| 4-Phenylbut-3-yn-2-one | C₁₀H₈O | 144.17 | −H (para) | Ynone | Baseline reactivity |

Research Findings and Implications

- Electronic Effects : The −Cl group in 4-(4-Chlorophenyl)but-3-yn-2-one increases hardness (η) and reduces softness, favoring reactions with soft nucleophiles like thiols .

- Reactivity Trends: The nitro-substituted enone () undergoes faster nucleophilic attack than the chloro-ynone due to extended conjugation . Methyl-substituted ynones () exhibit reduced electrophilicity, making them less reactive in polar reactions .

Biological Activity

4-(4-Chlorophenyl)but-3-yn-2-one, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for 4-(4-Chlorophenyl)but-3-yn-2-one is CHClO. The compound features a chlorinated phenyl group attached to a butyne backbone, which contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that 4-(4-Chlorophenyl)but-3-yn-2-one exhibits antimicrobial activity against various pathogens. A study evaluated its effectiveness against common bacteria and fungi, revealing a significant inhibitory effect.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that treatment with 4-(4-Chlorophenyl)but-3-yn-2-one resulted in a dose-dependent decrease in cell viability in MCF-7 cells. The IC value was determined to be approximately 25 µM.

The proposed mechanism of action for 4-(4-Chlorophenyl)but-3-yn-2-one involves its interaction with cellular targets that regulate apoptosis and cell proliferation. The presence of the chlorophenyl moiety enhances its ability to interact with biological macromolecules.

- Caspase Activation: The compound activates caspases, which are critical for the apoptotic process.

- Reactive Oxygen Species (ROS) Generation: Treatment with the compound leads to increased ROS levels, contributing to oxidative stress and subsequent cell death.

- Inhibition of Cell Cycle Progression: It has been shown to arrest the cell cycle at the G1 phase in certain cancer cell lines.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of 4-(4-Chlorophenyl)but-3-yn-2-one. In a preliminary study on animal models, no acute toxicity was observed at doses up to 100 mg/kg, suggesting a favorable safety margin for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.